Scientific Field: Polymer Science
Summary of Application: The solution properties of Hydroxyethyl Cellulose (HeC) were examined to understand its conformation and structure in aqueous solutions.
Methods of Application: Techniques such as static light scattering (SLS), dynamic light scattering (DLS), small-to-wide-angle neutron scattering (S-WANS), small-to-wide-angle X-ray scattering (S-WAXS) and viscometric techniques were used at 25 °C.
Results: The study found that HeC molecules behave like rigid rods in aqueous solution.
Scientific Field: Physical Chemistry
Summary of Application: The hydration/dehydration behavior of Hydroxyethyl Cellulose (HeC) in aqueous solution was studied.
Results: The study found that HeC maintains high water solubility over a wide temperature range.
DEG is a synthetic compound produced by the reaction of ethylene oxide with water at elevated temperatures and pressures [].
DEG is a versatile solvent used in various scientific research applications due to its properties like miscibility with water and many organic compounds []. Here are some specific examples:
DEG has a simple molecular structure consisting of two hydroxyl (OH) groups attached to a central ether (C-O-C) linkage. Each hydroxyl group is bonded to an ethyl (CH2CH3) chain []. This structure gives DEG several key features:
As mentioned earlier, DEG is commercially produced by the reaction of ethylene oxide with water []. The balanced chemical equation for this reaction is:
n C₂H₄O + H₂O → HO(CH₂CH₂)nOH (ethylene oxide) (DEG)
DEG can decompose at high temperatures, releasing water and ethylene glycol.
DEG can undergo various other reactions depending on the reaction conditions. These include:
DEG does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a solvent.
DEG is a moderately toxic compound. Ingestion of large amounts can cause kidney and nervous system damage. It is also a skin irritant and can cause eye irritation upon exposure.
In terms of stability, diethylene glycol is generally stable under normal conditions but can react violently with strong acids, producing harmful gases like carbon monoxide when burned or thermally decomposed .
Diethylene glycol exhibits significant biological activity and toxicity. It can cause irritation upon contact with skin and eyes and may lead to serious health issues if ingested. Symptoms of poisoning include nausea, abdominal pain, confusion, and potentially severe damage to the kidneys and liver. The metabolic pathway of diethylene glycol involves its conversion to 2-hydroxyethoxyacetic acid in the liver, which can lead to renal delay and metabolic acidosis .
Diethylene glycol is primarily synthesized through the partial hydrolysis of ethylene oxide. This process yields varying amounts of diethylene glycol along with other glycols such as monoethylene glycol and triethylene glycol. The reaction typically involves heating ethylene oxide in the presence of water under controlled conditions .
Diethylene glycol has a wide range of applications across various industries:
Research indicates that diethylene glycol interacts with various biological systems. Its metabolites can cause renal impairment due to reabsorption through glomerular filtration. Additionally, exposure studies have shown that inhalation or skin contact can lead to irritation of mucous membranes and respiratory issues .
Diethylene glycol shares similarities with several related compounds derived from ethylene oxide. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ethylene Glycol | HOCH₂CH₂OH | Commonly used as antifreeze; less toxic than diethylene glycol. |
Triethylene Glycol | HOCH₂CH₂(OCH₂CH₂)OH | Used in industrial applications; higher molecular weight than diethylene glycol. |
Tetraethylene Glycol | HOCH₂CH₂(OCH₂CH₂)₂OH | Used in specialized applications; even higher molecular weight. |
Polyethylene Glycol | HO(CH₂CH₂O)nH | A polymerized form used in pharmaceuticals; non-toxic compared to diethylene glycol. |
Diethylene glycol stands out due to its unique balance between functionality as a solvent and its toxicological profile. While it has many industrial applications similar to those of its counterparts, its potential health risks necessitate careful handling and regulation .
The primary industrial route for diethylene glycol production occurs as a byproduct during the manufacture of monoethylene glycol through ethylene oxide hydrolysis [2] [1]. The process initiates with the catalytic oxidation of ethylene in the presence of a silver oxide catalyst at elevated temperatures, typically ranging from 230 to 270°C [2] [3]. This oxidation reaction produces ethylene oxide, which subsequently undergoes hydrolysis to yield various glycol products.
The fundamental reaction mechanism involves the partial hydrolysis of ethylene oxide with water under controlled conditions [1]. The ethylene oxide reacts with water molecules to form monoethylene glycol as the primary product, while simultaneously reacting with previously formed monoethylene glycol molecules to generate diethylene glycol [4]. This consecutive-parallel reaction system follows specific kinetic patterns where the rate constant for diethylene glycol formation is approximately twice that of the initial monoethylene glycol formation [5].
The reaction pathway can be described by the following sequence: ethylene oxide first reacts with water to produce monoethylene glycol, then ethylene oxide reacts with the newly formed monoethylene glycol to create diethylene glycol, and finally ethylene oxide can react with diethylene glycol to form triethylene glycol [4] [5]. The kinetic analysis reveals that the rate constants follow a specific ratio pattern, with K₁:K₂:K₃ approximately equal to 1:2:3, where K₁ represents the rate constant for monoethylene glycol formation [5].
Table 1: Ethylene Glycol Production Process Comparison
Process Type | MEG Yield (%) | DEG Yield (%) | TEG Yield (%) | Other Products (%) | Operating Temperature (°C) | Operating Pressure (MPa) |
---|---|---|---|---|---|---|
Thermal Hydrolysis (Standard) | 90.0 | 7.0 | 2.5 | 0.5 | 200 | 2.5 |
Catalyzed Process | 92.0 | 6.0 | 1.8 | 0.2 | 220 | 3.0 |
Two-Step Carbonate Process | 99.0 | 0.8 | 0.2 | 0.0 | 180 | 2.0 |
The standard thermal hydrolysis process typically achieves yields of approximately 90-92% monoethylene glycol and 8-10% higher glycol products, primarily consisting of diethylene glycol and triethylene glycol [3] [6]. The proportion of higher glycols is controlled by maintaining excess water conditions to minimize the reaction between ethylene oxide and existing glycol molecules [3]. Industrial operations generally target maximum monoethylene glycol production, resulting in diethylene glycol being obtained as a secondary product rather than the primary target [1].
The silver-catalyzed oxidation of ethylene represents a critical component in the overall diethylene glycol production pathway [7] [8]. The silver catalyst system operates through a complex mechanism involving the formation of superoxide species on the catalyst surface, followed by reaction with ethylene molecules to produce ethylene oxide [9]. The catalyst performance significantly influences the overall efficiency and selectivity of the process.
Modern silver catalysts are classified into three primary categories based on their performance characteristics: high selectivity catalysts achieving over 90% ethylene oxide selectivity, middle selectivity catalysts with approximately 85% selectivity, and high efficiency catalysts designed for systems with elevated carbon dioxide concentrations [7]. These catalysts are typically deposited on various support matrices including pumice, silica gel, silicates, aluminosilicates, alumina, and silicon carbide, with specific additives such as antimony, bismuth, and barium peroxide to enhance performance [8].
Table 2: Silver Catalyst Performance Characteristics
Catalyst Type | EO Selectivity (%) | Operating Temperature (°C) | Operating Pressure (MPa) | Catalyst Work Rate (kg EO/m³ cat/h) | Typical Application |
---|---|---|---|---|---|
High Selectivity (HS) | 90.0 | 230 | 1.5 | 120 | New Units |
Middle Selectivity (MS) | 85.0 | 250 | 2.0 | 150 | Existing Units |
High Efficiency (HE) | 88.0 | 240 | 2.5 | 180 | High CO₂ Systems |
The catalytic process operates under specific temperature and pressure conditions to optimize ethylene oxide formation while minimizing complete combustion to carbon dioxide and water [8] [10]. The optimal temperature range typically falls between 220-280°C, as lower temperatures reduce catalyst activity while higher temperatures promote complete oxidation of ethylene, thereby reducing ethylene oxide yield [8]. Elevated pressures of 1-3 MPa increase catalyst productivity and facilitate ethylene oxide absorption from the reaction gases [8].
Recent developments in catalytic oligomerization have extended beyond traditional transition metal catalysts to include main group metals such as gallium and zinc [11]. These alternative catalysts demonstrate the ability to catalyze ethylene oligomerization through the Cossee-Arlman mechanism, traditionally associated with transition metal systems. The initiation occurs through heterolytic carbon-hydrogen bond dissociation of ethylene at temperatures around 250°C, followed by insertion and elimination steps that generate linear olefins [11].
The purification of diethylene glycol from the complex mixture of water, monoethylene glycol, diethylene glycol, triethylene glycol, and other byproducts requires sophisticated separation techniques [3] [12]. The purification process typically involves multiple stages of distillation under vacuum conditions to prevent thermal degradation of the glycol products [12].
The initial separation stage focuses on water removal through evaporation and preliminary distillation [3] [12]. The water-glycol mixture from the hydrolysis reactor is fed to multiple evaporators where excess water is recovered and largely recycled back to the process [3]. This preliminary concentration step typically achieves water contents below 15% by weight in the glycol mixture [13].
Table 3: Diethylene Glycol Purification Process Parameters
Separation Stage | Process Type | Operating Temperature (°C) | Operating Pressure (mmHg) | Energy Consumption (MJ/kg DEG) | Typical Purity Achieved (%) |
---|---|---|---|---|---|
Water Removal | Evaporation | 150 | 760 | 2.1 | 85.0 |
MEG/DEG Separation | Vacuum Distillation | 120 | 50 | 3.5 | 95.0 |
DEG/TEG Separation | Fractional Distillation | 180 | 25 | 4.2 | 98.0 |
Final Purification | Vacuum Distillation | 100 | 10 | 2.8 | 99.5 |
The subsequent separation of individual glycol components employs fractional distillation under reduced pressure conditions [12] [14]. The water-free glycol mixture undergoes distillation to separate monoethylene glycol from the higher glycols, followed by additional distillation stages to isolate diethylene glycol from triethylene glycol and other heavy glycols [3]. These columns typically operate under vacuum conditions of 10-100 mmHg to maintain temperatures below thermal decomposition limits while achieving effective separation [12].
Advanced separation techniques include the implementation of dividing wall columns for enhanced energy efficiency [12]. These configurations can achieve over 6% energy cost savings and a 5% reduction in the number of separation stages compared to conventional two-column sequences [12]. The dividing wall column technology proves particularly effective for separating wide-boiling point mixtures such as water and ethylene glycols.
Table 4: Reaction Kinetics Parameters for Glycol Formation
Reaction Step | Rate Constant Ratio (K/K₁) | Activation Energy (kJ/mol) | Temperature Dependence | Selectivity Control Factor |
---|---|---|---|---|
EO + H₂O → MEG | 1.0 | 21.0 | Strong | Water Excess |
EO + MEG → DEG | 2.0 | 21.2 | Strong | Contact Time |
EO + DEG → TEG | 3.0 | 21.2 | Strong | Temperature |
Direct EO + 2H₂O → DEG | 2.9 | 21.1 | Strong | Catalyst Choice |
Membrane-based separation technologies have emerged as alternative purification methods for specific applications [13]. Vacuum membrane distillation using porous polytetrafluoroethylene membranes demonstrates effectiveness in dehydrating diethylene glycol solutions. This technique can reduce water content from 15% to 2% by weight under operating conditions of 90°C and 715 torr vacuum [13]. The separation factor increases significantly during the process, from approximately 2500 to 9500, while the total flux decreases from 18.5 to 1 kg/m²h as the water concentration diminishes [13].
Byproduct management strategies focus on maximizing the recovery and utilization of all glycol components produced during the synthesis process [15] [16]. The industry generally operates to maximize monoethylene glycol production, with diethylene glycol availability depending primarily on demand for monoethylene glycol derivatives rather than specific diethylene glycol market requirements [1]. This approach ensures efficient utilization of raw materials while maintaining economic viability of the overall production process.
The purification process design must consider the energy-intensive nature of glycol separation, with the dehydration column representing the most energy-consuming equipment in the sequence [12]. Process optimization focuses on minimizing energy consumption while maintaining product quality specifications. Recent innovations include the integration of heat recovery systems and the implementation of dynamic process intensification techniques to achieve additional energy savings of up to 1.4% beyond conventional static intensification methods [12].
Diethylene glycol exhibits characteristic ether cleavage behavior under nucleophilic conditions, governed by fundamental mechanistic principles that depend on the nature of the nucleophile, reaction conditions, and structural features of the molecule. The ether linkage in diethylene glycol is considerably less reactive than the hydroxyl groups, making it relatively unreactive toward nucleophiles under mild conditions [1].
The most common nucleophilic ether cleavage of diethylene glycol proceeds through acid-catalyzed mechanisms. Under strongly acidic conditions using hydrohalic acids such as hydroiodic acid or hydrobromic acid, diethylene glycol undergoes cleavage following either an SN2 or SN1 mechanism, depending on the specific reaction conditions and the structure of the intermediate formed [2] [3] [4].
The mechanism initiates with protonation of the ether oxygen, converting the poor leaving group (alkoxide) into a much better leaving group (alcohol). This protonation step is crucial because neutral ethers generally resist nucleophilic substitution due to the highly basic nature of the alkoxide leaving group [5] [6]. The protonated ether can then undergo nucleophilic attack by halide ions, typically resulting in cleavage at the less sterically hindered carbon center [7].
For diethylene glycol specifically, the symmetrical structure means that both ether oxygens are equivalent, and cleavage can occur at either carbon-oxygen bond. The regioselectivity of cleavage depends primarily on steric factors and the relative stability of the resulting carbocation intermediate in SN1-type mechanisms [2] [3].
Lewis acids such as boron tribromide provide an alternative pathway for ether cleavage that can operate under anhydrous conditions. The Lewis acid coordinates to the ether oxygen, activating it toward nucleophilic attack while simultaneously providing a nucleophilic bromide ion [3]. This mechanism typically proceeds at lower temperatures than Brønsted acid-catalyzed reactions and can offer complementary selectivity patterns.
Under strongly basic conditions, particularly with organolithium reagents, diethylene glycol can undergo nucleophilic cleavage through direct attack of the nucleophile on the carbon atom adjacent to the ether oxygen [4]. This mechanism is less common for simple alkyl ethers but can occur under forcing conditions or with highly reactive nucleophiles.
The reaction typically proceeds through a concerted mechanism where the strong nucleophile attacks the carbon while the ether bond simultaneously breaks. Cyclic ethers show enhanced susceptibility to this type of cleavage compared to acyclic ethers like diethylene glycol [4].
The kinetics of ether cleavage in diethylene glycol follow predictable patterns based on the mechanism involved. SN2 mechanisms show second-order kinetics with rates dependent on both the substrate and nucleophile concentrations, while SN1 mechanisms exhibit first-order kinetics with rates independent of nucleophile concentration [8].
Temperature effects on cleavage rates follow Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol for acid-catalyzed processes [9]. The presence of electron-withdrawing groups adjacent to the ether linkage can lower these activation barriers by stabilizing developing partial positive charge in the transition state.
Diethylene glycol undergoes oxidative degradation through multiple pathways depending on the oxidizing agent, reaction conditions, and medium employed. The oxidation processes typically target both the hydroxyl groups and the ether linkage, leading to a complex mixture of products with varying degrees of oxidation [10] [11].
Ozonation represents one of the most effective methods for diethylene glycol oxidation, proceeding primarily through hydroxyl radical intermediates generated from ozone decomposition [10]. The reaction consumes approximately 3 moles of ozone per mole of diethylene glycol removed, indicating extensive fragmentation of the molecule.
The major products identified from ozonation include glycolaldehyde, glyoxal, formaldehyde, acetaldehyde, and various carboxylic acids including acetic, formic, pyruvic, oxalic, and glyoxalic acids [10]. This product distribution suggests that oxidation occurs at multiple sites simultaneously, with both carbon-carbon and carbon-oxygen bond cleavage contributing to the overall degradation pattern.
The mechanism involves initial formation of ozonides at the electron-rich ether oxygen and hydroxyl groups, followed by decomposition to generate reactive oxygen species that propagate the oxidation throughout the molecule [10]. The high reactivity of hydroxyl radicals ensures rapid and complete degradation under appropriate conditions.
The modified Fenton process, utilizing hydrogen peroxide in combination with ferric salts, provides an alternative pathway for diethylene glycol oxidation with distinct product selectivity [10] [11]. This system generates hydroxyl radicals through the iron-catalyzed decomposition of hydrogen peroxide, leading to oxidative attack on the glycol structure.
Stepwise addition of hydrogen peroxide and ferric salt results in significantly higher removal efficiency compared to single-dose addition, suggesting that maintaining optimal concentrations of the oxidizing species is crucial for process effectiveness [10]. The reaction shows dependence on both hydrogen peroxide and iron concentrations, with oxidant consumption approximately one order of magnitude higher than observed for ozone.
The major products from modified Fenton oxidation include formaldehyde, formic acid, and acetic acid, indicating a preference for complete mineralization over partial oxidation products [10]. This selectivity difference compared to ozonation reflects the different radical chemistry involved in the two processes.
Bromate ion oxidation of diethylene glycol in hydrochloric acid medium represents a well-characterized system with defined kinetic parameters [1] [12] [13]. The reaction exhibits first-order kinetics with respect to both diethylene glycol and bromate concentrations, and shows first-order dependence on hydrogen ion concentration in the range of 0.1-1.0 mol dm⁻³.
The mechanism involves formation of an unstable bromate ester intermediate that decomposes through a one-step, two-electron transfer process [1] [12]. Formaldehyde has been conclusively identified as the primary oxidation product, confirmed through formation of 2,4-dinitrophenylhydrazone derivatives [1].
The activation parameters for this reaction have been determined across the temperature range of 298-313 K, providing quantitative insight into the energetics of the oxidation process [12] [13]. The reaction rate increases with temperature following Arrhenius behavior, with activation energies consistent with the proposed mechanism involving ester intermediate formation.
Platinum-catalyzed air oxidation provides a highly efficient route to diglycolic acid formation from diethylene glycol [14]. Under optimized conditions with platinum catalysts, yields of 90% diglycolic acid can be achieved, representing nearly complete conversion of the starting material [14].
Bismuth-platinum bimetallic catalysts show even higher performance, achieving 95% yields under optimized reaction conditions [14]. The enhanced activity reflects synergistic effects between the two metals, likely involving different roles in substrate activation and oxygen activation.
The mechanism of catalytic oxidation involves initial coordination of diethylene glycol to the metal surface, followed by stepwise oxidation of the hydroxyl groups to aldehyde and then carboxylic acid functionalities [14]. The ether linkage remains intact during this process, leading to the formation of diglycolic acid as the major product.
Quantitative kinetic studies have established rate constants and activation parameters for several oxidation systems. For bromate oxidation in acidic medium, the reaction follows first-order kinetics with rate constants that increase exponentially with temperature according to the Arrhenius equation [13].
The oxidation of diethylene glycol by ditelluratoargentate(III) in alkaline medium shows different kinetic behavior, with first-order dependence on reductant concentration and inverse dependence on telluratoargentate concentration [15] [16]. This system operates through a one-step, two-electron transfer mechanism with activation parameters calculated at 298.2 K.
Diethylene glycol demonstrates versatile reactivity in both esterification and etherification reactions, with the hydroxyl groups serving as primary reaction sites while the ether linkage generally remains unreactive under typical reaction conditions.
Heteropolyanion-based ionic liquids have emerged as highly effective catalysts for diethylene glycol esterification reactions. Novel ionic liquids combining Keggin heteropolyanions with organic cations show excellent catalytic activity for the esterification of diethylene glycol monobutyl ether with acetic acid.
The kinetic behavior of these systems has been systematically investigated, with [BSEt₃N]₃PW₁₂O₄₀ and [BSmim]₃PW₁₂O₄₀ exhibiting superior performance compared to traditional catalysts such as sulfuric acid, phosphotungstic acid, and Amberlyst-15 resins. The reaction kinetics follow a pseudohomogeneous model in the temperature range of 343.15-363.15 K, with excellent agreement between experimental data and model predictions.
The temperature dependence, catalyst dosage effects, and reactant molar ratio influences have been characterized in detail. These ionic liquid catalysts demonstrate remarkable recyclability, maintaining catalytic activity through six consecutive reaction cycles without significant performance degradation.
Direct esterification of diethylene glycol with long-chain carboxylic acids can proceed through autocatalytic mechanisms that eliminate the need for external acid catalysts. The self-esterification of lauric acid with diethylene glycol represents a particularly clean process, producing diethylene glycol dilaurate with high conversion efficiency.
Reaction conditions significantly influence product distribution, with temperature and molar ratio being critical parameters. At 230°C with lauric acid to diethylene glycol molar ratios varying from 1:1 to 2:1, the composition of diethylene glycol dilaurate increases from 50.1% to 97.2%. The reaction rate shows independence from stirring speed, confirming chemical rather than mass transfer control.
Nuclear magnetic resonance spectroscopy confirms the structural identity of products, while acid value measurements demonstrate the extent of esterification. The process achieves over 90% conversion of lauric acid under optimized conditions, with the hydrophilic-lipophilic balance index of 7.5 making the product suitable for cosmetic emulsification applications.
Etherification of diethylene glycol with alcohols represents an important class of reactions for producing glycol ether derivatives. The reaction with methanol using heterogeneous acid catalysts provides a route to diethylene glycol monomethyl ether, representing high value-added utilization of diethylene glycol as a by-product from ethylene glycol synthesis.
Silico-molybdic acid catalysts show good activity for this transformation, achieving 68.1% diethylene glycol conversion with 60.4% selectivity to the desired monoethyl ether product. Reaction conditions typically require elevated temperatures (110-220°C) and non-oxidizing atmospheres to prevent side reactions.
Keggin-type heteropoly acids demonstrate high catalytic activity for etherification of diethylene glycol with ethanol. These catalysts offer superior performance compared to conventional acid catalysts, likely due to their unique structural properties and strong Brønsted acidity.
Vinyl ether formation through reaction of diethylene glycol with acetylene represents a specialized etherification process with significant industrial importance. The reaction employs potassium hydroxide or potassium diethylene glycol as catalysts under elevated temperature and pressure conditions.
Continuous production processes have been developed using packed-bed reactors at 175°C and pressures above 0.6 MPa. The gas-liquid reaction achieves 75% diethylene glycol conversion with 72% overall yield of vinyl ether products. Alternative reactor configurations, including bubbling-bed reactors operating at atmospheric pressure, provide viable process alternatives.
The mechanism involves initial deprotonation of diethylene glycol by the basic catalyst, followed by nucleophilic addition to acetylene. The process requires careful control of reaction conditions due to the flammable and explosive nature of acetylene gas.
Solid base catalysts comprising potassium fluoride supported on calcium oxide and activated carbon show excellent performance for transesterification reactions involving diethylene glycol derivatives. The preparation of diethylene glycol monomethyl ether monolaurate through reaction with methyl laurate achieves 96.3% yield under optimized conditions.
The catalyst system involves formation of potassium calcium fluoride and potassium oxide as the main active components. Reaction optimization studies identify the optimal potassium fluoride to calcium oxide molar ratio of 2.0, with reaction temperatures of 75°C and reaction times of 30 minutes providing maximum efficiency.
The catalyst demonstrates good stability and recyclability in the transesterification process. The mild reaction conditions and high selectivity make this approach attractive for industrial implementation.
Diethylene glycol exhibits significant complexation ability toward various metal ions through coordination of its ether oxygen and hydroxyl oxygen atoms, forming stable complexes with diverse stoichiometries and binding modes.
Systematic studies of divalent metal ion complexation reveal that diethylene glycol forms ternary complexes of the type AH- - - M²⁺- - - L⁻, where AH represents the diol, M represents metals including calcium, manganese, iron, cobalt, nickel, copper, and zinc, and L⁻ represents auxiliary anion ligands such as acetate, formate, and chloride.
Mass spectrometric investigations using matrix-assisted laser desorption ionization and electrospray ionization techniques provide detailed insight into complex formation and dissociation characteristics. The auxiliary ligands enable complexation while preventing deprotonation of the diol, although deprotonated forms A⁻- - - M²⁺ are often observed simultaneously.
For calcium complexes, dissociation occurs preferentially to yield AH + M²⁺- - - L⁻ and/or A⁻- - - M²⁺ + LH, with the latter pathway involving hydrogen-shifted isomers. The intensity ratios of these dissociation processes correlate with the difference between proton affinity and calcium ion affinity of the deprotonated diol.
Magnesium complexes with diethylene glycol derivatives demonstrate particularly high stability, forming 1:2 metal-to-ligand complexes with enhanced binding compared to simpler glycol systems. The increased chain length and additional ether oxygen provide multiple coordination sites that enhance complex stability through chelate effects.
Sodium and potassium ions show different complexation behavior with diethylene glycol, reflecting the influence of ionic size on binding efficiency. Sodium forms moderately stable 1:1 complexes through ion-dipole interactions involving both ether and hydroxyl oxygens.
Potassium ions generally fail to form stable complexes with diethylene glycol due to insufficient chain length for effective encapsulation of the larger cation. The mismatch between cation size and the cavity formed by the flexible diethylene glycol chain prevents stable complex formation, consistent with size-selectivity principles observed in crown ether chemistry.
Computational studies using density functional theory provide insight into the geometric requirements for stable alkali metal complexation. The optimized structures reveal the conformational flexibility required for diethylene glycol to achieve optimal coordination geometries with different metal ions.
Transition metals including silver, zinc, and lanthanides form coordination complexes with diethylene glycol through coordinate covalent bonding involving the lone pairs on oxygen atoms. The coordination number and geometry depend on the specific metal ion, its oxidation state, and the presence of competing ligands.
Neodymium(III) forms crystalline complexes with diethylene glycol that have been structurally characterized. The crystal structure reveals the coordination mode and provides quantitative bond distance and angle information for understanding the binding interactions.
Silver complexes show variable stoichiometry depending on reaction conditions and the presence of additional ligands. The soft acid character of silver leads to preferential coordination through ether oxygens rather than the harder hydroxyl oxygens, resulting in distinct coordination patterns compared to hard acid metal ions.
Derivatives of diethylene glycol incorporated into crown ether structures show dramatically enhanced metal binding properties. Calix [3]arene derivatives bearing diethylene glycol moieties demonstrate strong complexation affinities toward both alkali and alkaline earth metal cations.
The complexation studies reveal that tertiary amide derivatives show much higher stability than secondary amide analogs, attributed to the absence of intramolecular hydrogen bonding that competes with metal coordination. Solvent effects play a crucial role, with significantly higher binding affinities observed in acetonitrile compared to methanol.
The extraction efficiency of metal picrates from aqueous to organic phases correlates well with solution complex stabilities. Tertiary amide derivatives achieve excellent extraction for most cations, while secondary amide derivatives show poor performance consistent with their lower binding constants.
Quantitative thermodynamic data for metal ion complexation have been determined using various experimental techniques including conductometry, potentiometry, and spectrophotometry. Formation constants, enthalpy changes, and entropy changes provide comprehensive characterization of the binding thermodynamics.
The complexation constants follow predictable trends based on metal ion size, charge density, and coordination preferences. Hard acid metal ions such as calcium and magnesium show stronger binding than soft acid ions, reflecting the hard base character of the oxygen donor atoms in diethylene glycol.
Temperature-dependent studies reveal the enthalpic and entropic contributions to complex stability. The binding is typically enthalpically favorable due to coordination bond formation, while entropy changes can be either positive or negative depending on solvation effects and conformational restrictions upon complexation.
Irritant